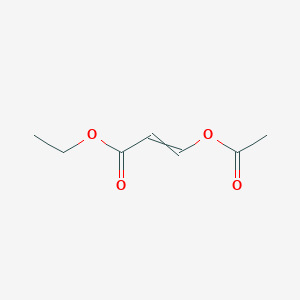
Ethyl 3-acetyloxyprop-2-enoate
Vue d'ensemble
Description
Ethyl 3-acetyloxyprop-2-enoate is an organic compound belonging to the ester family. It is characterized by the presence of an ester functional group, which is derived from the reaction between an acid and an alcohol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-acetyloxyprop-2-enoate can be synthesized through the esterification of 3-hydroxy-2-propenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods: On an industrial scale, the production of ethyl 3-(acetyloxy)-2-propenoate involves the continuous esterification process. This method ensures a high yield and purity of the product. The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-acetyloxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-(acetyloxy)-2-propenoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. This hydrolysis can be catalyzed by acids or bases. The compound can also participate in various organic reactions due to the presence of the reactive ester group.
Comparaison Avec Des Composés Similaires
Ethyl acetate: Another ester with similar reactivity but different applications.
Methyl 3-(acetyloxy)-2-propenoate: A methyl ester analog with similar chemical properties.
Propyl 3-(acetyloxy)-2-propenoate: A propyl ester analog with comparable reactivity.
Uniqueness: Ethyl 3-acetyloxyprop-2-enoate is unique due to its specific ester structure, which imparts distinct reactivity and applications. Its ability to undergo various chemical reactions makes it a versatile compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C7H10O4 |
|---|---|
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
ethyl 3-acetyloxyprop-2-enoate |
InChI |
InChI=1S/C7H10O4/c1-3-10-7(9)4-5-11-6(2)8/h4-5H,3H2,1-2H3 |
Clé InChI |
CTQAODRCOVPAEH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=COC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl [(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetate](/img/structure/B8449263.png)
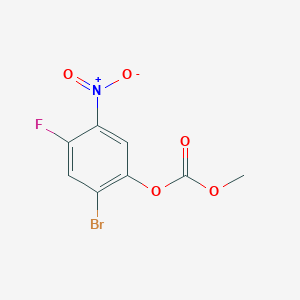
![Methyl 5-amino-2-chloro-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B8449267.png)

![2-[(4-Fluorobenzoylamino)acetyl]thiophene](/img/structure/B8449280.png)
![2-((2-Ethyl-8-methyl-6-(piperazin-1-yl)imidazo[1,2-a]pyridin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B8449286.png)
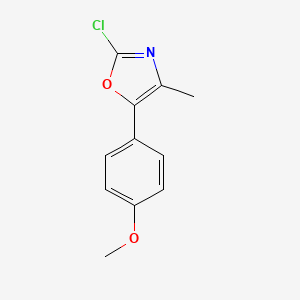
![3-(3,5-Dimethoxyphenyl)-1-ethyl-7-(methylsulfanyl)-3,4-dihydropyrimido[4,5-D]pyrimidin-2(1H)-one](/img/structure/B8449300.png)
![7-Bromo-2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyridin-5-ylamine](/img/structure/B8449303.png)
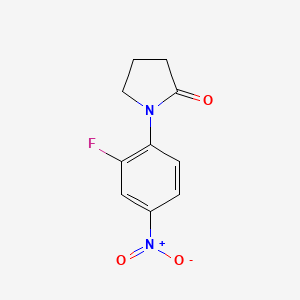
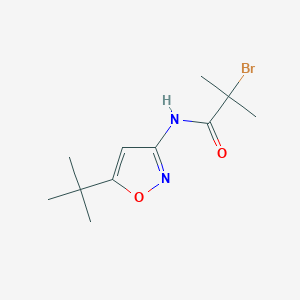
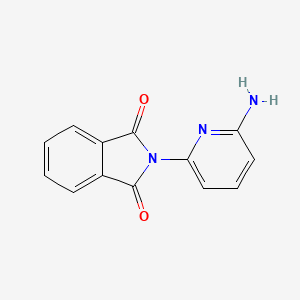
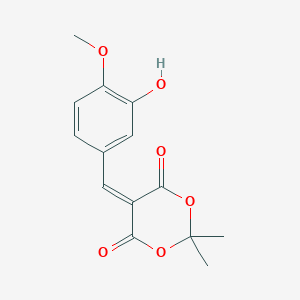
![2-Ethyl-7-methoxy-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B8449345.png)
